2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
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Description
“2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol” is a chemical compound . It is related to 4-Chloro-7-nitrobenzofurazan (NBD-Cl), which is a highly sensitive chromogenic and fluorogenic reagent .
Synthesis Analysis
The synthesis of related compounds often involves reactions with 4-Chloro-7-nitrobenzofurazan (NBD-Cl). For example, NBD-Cl is reported to react spontaneously with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene), to afford regioselectively the silyl enol ether, via normal electron-demand Diels-Alder (NEDDA) reaction .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and –NH2 groups on amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid .Mechanism of Action
Target of Action
The primary target of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol is amino acids and low molecular weight amines . The compound is a highly sensitive color and fluorescent reagent used in chromatographic analysis .
Mode of Action
The compound, also known as NBD-Cl, is a non-fluorescent agent that becomes highly fluorescent upon reaction with thiol or amino groups . This property allows it to interact with its targets (amino acids and amines) and undergo a change that results in high fluorescence .
Biochemical Pathways
Given its use in the preparation of fluorescent phospholipid derivatives, hydroxynaphthofurans, and 4-chloro-7-nitrobenzofurazan-didecanoyl phosphatidylethanolamine , it can be inferred that it may play a role in lipid metabolism and signaling pathways.
Pharmacokinetics
It is soluble in methanol, dimethyl sulfoxide, dimethylformamide, and chloroform , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of highly fluorescent derivatives for detection of all protein amino acids . In addition, it provides a simple and sensitive method for determination of N-terminal amino acids . The differences in intensity and color of fluorescence can be used to advantage to identify prolyl peptides .
Action Environment
It is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation and temperature changes.
Properties
IUPAC Name |
2-[4-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O4/c13-8-7-9(17-3-1-16(2-4-17)5-6-19)12(18(20)21)11-10(8)14-22-15-11/h7,19H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCTVMQDMRENFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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